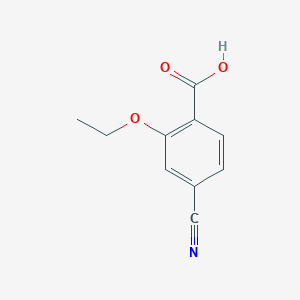

4-Cyano-2-ethoxybenzoic acid

描述

Structure

3D Structure

属性

IUPAC Name |

4-cyano-2-ethoxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-2-14-9-5-7(6-11)3-4-8(9)10(12)13/h3-5H,2H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HITJHKFIMRWIDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C#N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Approaches for 4 Cyano 2 Ethoxybenzoic Acid

Classical Retrosynthetic Analyses and Precursor Pathways for 4-Cyano-2-ethoxybenzoic Acid

Retrosynthetic analysis provides a logical framework for dissecting a target molecule into simpler, readily available starting materials. For this compound, two primary disconnection strategies are evident, focusing on the formation of the ether linkage and the introduction of the cyano and carboxyl groups.

A common retrosynthetic disconnection for ethers involves breaking the carbon-oxygen bond. amazonaws.com Applying this to the ethoxy group of the target molecule suggests a precursor like 4-cyano-2-hydroxybenzoic acid and an ethylating agent such as ethyl bromide or diethyl sulfate (B86663). This pathway is advantageous as it builds the key ethoxy feature late in the synthesis.

Alternatively, a more fundamental retrosynthetic approach, drawing from established industrial processes for cyanobenzoic acids, involves sequential de-functionalization. google.com This strategy can be envisioned as follows:

The carboxylic acid group is retrosynthetically converted to a methyl group, leading to 4-cyano-2-ethoxytoluene . This transformation is typically achieved in the forward sense by oxidation.

The cyano group can be traced back to an amino group via a Sandmeyer-type reaction, suggesting 3-ethoxy-4-methylaniline as an intermediate. google.com

The amino group itself is commonly derived from the reduction of a nitro group, pointing to 2-ethoxy-4-nitrotoluene as a precursor.

Finally, the ethoxy group can be disconnected to reveal a phenolic hydroxyl group, leading to a simple starting material, 4-methyl-3-nitrophenol .

This comprehensive pathway relies on a series of robust and well-documented transformations, including nitration, etherification, nitro group reduction, diazotization, cyanation, and side-chain oxidation. google.com

Contemporary Synthetic Routes to this compound

Modern organic synthesis offers a variety of advanced methods that can be applied to construct this compound with improved efficiency, selectivity, and sustainability compared to classical routes.

Transition-Metal-Catalyzed Approaches in this compound Synthesis

Transition-metal catalysis is a cornerstone of modern synthesis. For this target molecule, palladium- or copper-catalyzed cyanation reactions represent a powerful method for introducing the nitrile group. For instance, a precursor such as methyl 2-ethoxy-4-bromobenzoate could be subjected to a Rosenmund-von Braun reaction (using CuCN) or a palladium-catalyzed cyanation (using Zn(CN)₂ or KCN with a palladium catalyst) to form the cyano-substituted ring.

Furthermore, transition-metal catalysts, particularly palladium complexes, can be used for the carbonylation of aryl halides or triflates to form the benzoic acid moiety, offering an alternative to the often harsh oxidation of a methyl group. google.com Catalytic hydrogenation, employing catalysts like palladium on carbon, is a standard method for reducing a nitro group to an amine, a key step in pathways originating from nitrated precursors. google.com

Organocatalytic Strategies for this compound Formation

Organocatalysis utilizes small organic molecules to catalyze reactions, often providing high levels of stereoselectivity and avoiding the use of potentially toxic metals. scienceopen.com While specific organocatalytic routes for this exact molecule are not widely documented, the principles can be readily applied. For instance, the crucial etherification step—the reaction of 4-cyano-2-hydroxybenzoic acid with an ethylating agent—could potentially be facilitated by an organocatalyst. Phase-transfer catalysts, a class of organocatalysts, are particularly well-suited for such reactions, enhancing reaction rates and allowing for milder conditions than traditional methods requiring strong, stoichiometric bases. These catalysts function by pairing with the phenoxide ion, increasing its solubility and reactivity in the organic phase where the ethylating agent resides.

Green Chemistry Principles Applied to this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. nih.govresearchgate.net Applying these principles to the synthesis of this compound involves several considerations:

Safer Solvents: Replacing hazardous chlorinated solvents with greener alternatives like water, ethanol, or dimethyl sulfoxide (B87167) (DMSO) where possible. nih.gov For example, the hydrolysis of an ester precursor to yield the final benzoic acid can be performed in water with a catalytic amount of acid or base.

Catalysis over Stoichiometric Reagents: Employing catalytic methods, such as the transition-metal-catalyzed reactions mentioned above, is inherently greener as it reduces waste compared to using stoichiometric reagents. nih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the reactants into the final product. Pathways that avoid the use of protecting groups are often more atom-economical.

Energy Efficiency: Utilizing methods like microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating. wjpmr.com

A greener approach might involve the dehydration of a precursor acid over a recyclable solid acid catalyst, such as a modified H-beta zeolite, which avoids the use of corrosive reagents like concentrated sulfuric acid. researchgate.net

Chemo- and Regioselective Considerations in this compound Synthesis

Achieving the desired substitution pattern on the benzene (B151609) ring requires careful control of chemo- and regioselectivity. The molecule has three different functional groups, and their introduction must be timed correctly to prevent unwanted side reactions.

Chemoselectivity: A primary challenge is the presence of both a phenolic hydroxyl group and a carboxylic acid, both of which are acidic and can react with bases and electrophiles. For example, during the ethylation of 4-cyano-2-hydroxybenzoic acid , a strong base could deprotonate both the phenol (B47542) and the carboxylic acid. To ensure selective ethylation of only the hydroxyl group, the carboxylic acid is often protected, typically as an ester (e.g., a methyl or ethyl ester). This protecting group can then be removed in a final hydrolysis step to yield the target molecule.

Regioselectivity: The relative positions of the substituents (ethoxy at C2, cyano at C4) are critical. In syntheses that build the aromatic ring's substitution pattern, the directing effects of the existing groups guide the position of incoming substituents. For example, in a precursor like 2-hydroxy-4-bromobenzoic acid, the hydroxyl group is an ortho-, para-director, influencing subsequent electrophilic aromatic substitution reactions. The Sandmeyer reaction, converting an amine to a nitrile, is highly regioselective, as the position of the nitrile is determined by the original location of the amino group.

Optimization of Reaction Conditions and Yield Enhancement Strategies in this compound Synthesis

Optimizing reaction conditions is crucial for maximizing product yield, minimizing reaction time, and ensuring economic viability. researchgate.net This process involves systematically varying parameters such as temperature, solvent, catalyst, and reactant concentrations.

Consider the key ethylation of a precursor like methyl 4-cyano-2-hydroxybenzoate . A typical optimization study would explore the impact of different bases, solvents, and temperatures on the reaction's efficiency. The goal is to find a set of conditions that provides the highest possible conversion to the desired product, methyl 4-cyano-2-ethoxybenzoate , while minimizing side products and decomposition.

The following interactive table illustrates a hypothetical optimization study for this ethylation step.

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | K₂CO₃ | Acetone (B3395972) | 56 (Reflux) | 12 | 75 |

| 2 | Cs₂CO₃ | Acetone | 56 (Reflux) | 8 | 88 |

| 3 | NaH | THF | 25 (RT) | 6 | 65 |

| 4 | K₂CO₃ | DMF | 80 | 4 | 92 |

| 5 | K₂CO₃ | DMF | 60 | 6 | 95 |

| 6 | K₂CO₃ | DMSO | 60 | 6 | 94 |

As shown in the table, changing the base from potassium carbonate (K₂CO₃) to the stronger cesium carbonate (Cs₂CO₃) in acetone improves the yield (Entry 2). Switching the solvent to a higher-boiling polar aprotic solvent like dimethylformamide (DMF) allows for higher temperatures and faster reaction rates, further increasing the yield (Entry 4). Fine-tuning the temperature in DMF leads to an optimal condition that maximizes yield while potentially minimizing degradation that could occur at higher temperatures (Entry 5). Such systematic studies are essential for developing robust and efficient synthetic protocols. researchgate.net

Isolation and Purification Methodologies for Synthetic Products of this compound

The isolation and purification of the final product are critical steps in the synthesis of this compound to ensure the removal of unreacted starting materials, reagents, catalysts, and by-products. The methodologies employed are largely dictated by the physical and chemical properties of the target compound and the impurities present. For substituted benzoic acids, including cyanobenzoic acid derivatives, standard laboratory techniques such as extraction, recrystallization, and column chromatography are commonly utilized. google.comgoogle.com

Recrystallization

Recrystallization is a primary technique for purifying solid organic compounds like this compound. This method leverages the differences in solubility between the desired compound and impurities in a selected solvent system. ma.edu The general principle involves dissolving the impure solid in a minimum amount of a hot solvent in which the compound is highly soluble at elevated temperatures but poorly soluble at lower temperatures. ma.edusavemyexams.com As the saturated solution slowly cools, the solubility of the target compound decreases, leading to the formation of purified crystals, while the impurities tend to remain dissolved in the solvent (mother liquor). ma.edu

For cyanobenzoic acid derivatives, lower alkanols such as methanol (B129727), ethanol, or isopropanol (B130326) have been noted as effective recrystallization solvents. google.com The choice of solvent is crucial and is determined empirically to maximize the recovery of the pure product. The process typically involves dissolving the crude product in the hot solvent, followed by hot filtration if insoluble impurities are present. savemyexams.com The filtrate is then allowed to cool, promoting crystal growth. The purified crystals are subsequently collected by vacuum filtration, washed with a small amount of cold solvent to remove residual mother liquor, and dried. ma.edusavemyexams.com

Chromatographic Methods

Column chromatography is another powerful technique for the purification of this compound, particularly when dealing with complex mixtures or impurities with similar solubility profiles to the product. google.com This method separates compounds based on their differential adsorption onto a stationary phase (e.g., silica (B1680970) gel or alumina) as a mobile phase (solvent or solvent mixture) passes through it.

In the purification of related ethoxybenzoic acid compounds, column chromatography has been effectively used. google.com A typical procedure involves dissolving the crude product in a minimal amount of solvent and loading it onto a prepared column packed with silica gel. The separation is then achieved by eluting the column with a suitable mobile phase. For instance, a solvent system of dichloromethane (B109758) and methanol has been used to separate synthetic products of 2-ethoxybenzoic acid. google.com The fractions are collected and analyzed (e.g., by thin-layer chromatography), and those containing the pure product are combined and concentrated to yield the purified this compound.

The following table summarizes common purification techniques applicable to benzoic acid derivatives, based on findings for analogous compounds.

| Purification Technique | Applicable Compound Class | Typical Solvents/Mobile Phase | Key Principles & Findings |

| Recrystallization | Benzoic Acid | Hot Water ma.edusavemyexams.com | Exploits lower solubility in cold water versus hot water for purification. ma.edu |

| Recrystallization | Cyanobenzoic Acid Derivatives | Lower Alkanols (Methanol, Ethanol) google.com | Effective for purifying free base or salt forms of the compounds. google.com |

| Extraction & Chromatography | 2-Ethoxybenzoic Acid Compounds | Dichloromethane (for extraction); Dichloromethane/Methanol (for chromatography) google.com | Post-reaction workup involves extraction, drying, concentration, and final purification by column chromatography. google.com |

| Column Chromatography | Synthetic product from 3-Cyano-4-ethoxybenzoic acid | Dichloromethane/Methanol (9:1) chemicalbook.com | Used for the final purification step to isolate the target oxadiazole derivative. chemicalbook.com |

Advanced Spectroscopic and Structural Elucidation of 4 Cyano 2 Ethoxybenzoic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 4-Cyano-2-ethoxybenzoic acid. Through a suite of one- and two-dimensional experiments, it is possible to map the complete proton and carbon framework of the molecule.

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle of this compound by revealing through-bond correlations between nuclei.

Correlation Spectroscopy (COSY): The COSY experiment identifies proton-proton (¹H-¹H) coupling networks within the molecule. For this compound, this technique would primarily establish the connectivity within the ethoxy group, showing a correlation between the methylene (B1212753) (-CH₂) and methyl (-CH₃) protons. It would also reveal the through-bond coupling between the adjacent aromatic protons on the benzoic acid ring. researchgate.netresearchgate.netsdsu.edu

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps direct one-bond correlations between protons and the carbons to which they are attached (¹H-¹³C). sdsu.edu This is instrumental in assigning the specific carbon signals to their corresponding protons in the ethoxy group and the aromatic ring. For instance, the proton signal of the methylene group will show a cross-peak with the signal of the carbon atom it is bonded to. researchgate.netyoutube.com

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment provides information about longer-range couplings, typically over two to three bonds, between protons and carbons (¹H-¹³C). sdsu.eduscience.gov This is particularly powerful for piecing together the entire molecular structure. For example, HMBC would show correlations from the methylene protons of the ethoxy group to the aromatic carbon at position 2, confirming the ether linkage. It would also reveal correlations from the aromatic protons to the cyano and carboxylic acid carbons, confirming their positions on the ring. researchgate.netyoutube.com

The following table illustrates the expected key 2D NMR correlations for this compound.

| Proton (¹H) | COSY Correlations (with ¹H) | HSQC Correlations (with ¹³C) | HMBC Correlations (with ¹³C) |

| H-3 | H-5 | C-3 | C-1, C-2, C-4, C-5, C-7 (COOH) |

| H-5 | H-3, H-6 | C-5 | C-1, C-3, C-4, C-6 |

| H-6 | H-5 | C-6 | C-2, C-4, C-8 (CN) |

| H-1' (-OCH₂-) | H-2' (-CH₃) | C-1' | C-2, C-2' |

| H-2' (-CH₃) | H-1' (-OCH₂-) | C-2' | C-1' |

Note: Numbering is based on standard IUPAC nomenclature for benzoic acid derivatives.

Solid-state NMR (ssNMR) is a powerful technique for studying materials in their solid form, making it ideal for the analysis of polymorphs—different crystalline forms of the same compound. researchgate.netnih.gov Polymorphism can significantly impact the physical properties of a compound, such as its solubility and melting point.

For this compound, ssNMR, particularly ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) NMR, could be used to identify and characterize different polymorphic forms. nih.govirispublishers.com Molecules in different crystal lattices experience different local magnetic environments, leading to distinct chemical shifts in their ssNMR spectra. irispublishers.com The number of unique signals in the spectrum can also indicate the number of crystallographically independent molecules in the asymmetric unit of the crystal. researchgate.net By comparing the ssNMR spectra of different batches, one could identify the presence of different polymorphs or quantify the components in a polymorphic mixture. bruker.com

| Analytical Feature | Application to Polymorph Analysis |

| Chemical Shifts | Different crystal packing arrangements in polymorphs lead to distinct ¹³C chemical shifts. |

| Signal Multiplicity | The number of resonances for a specific carbon can indicate the number of non-equivalent molecules in the crystal's asymmetric unit (Z'). |

| Spin-Lattice Relaxation (T₁) | Relaxation times are sensitive to molecular motion and packing, often differing between polymorphs. |

Dynamic NMR (DNMR) is an NMR technique used to study chemical processes that occur on the NMR timescale, such as conformational changes and rotations around single bonds. researchgate.netnih.gov For this compound, DNMR could be employed to investigate the rotational dynamics of the ethoxy group around its bond to the aromatic ring.

At low temperatures, the rotation of the ethoxy group might be slow enough to result in distinct NMR signals for atoms that become non-equivalent. As the temperature is increased, the rate of rotation increases. When the rate of this conformational exchange becomes comparable to the NMR frequency difference between the exchanging sites, the corresponding peaks in the spectrum will broaden, coalesce, and eventually sharpen into a single time-averaged signal at higher temperatures. By analyzing these changes in the line shape of the NMR signals as a function of temperature, it is possible to calculate the thermodynamic activation parameters for the rotational barrier, such as the Gibbs free energy of activation (ΔG‡). researchgate.netrsc.org

| Temperature Range | Ethoxy Group Rotation | Expected NMR Spectrum | Information Gained |

| Low Temperature | Slow (on NMR timescale) | Sharp, distinct signals for non-equivalent nuclei. | Conformation of the "frozen" state. |

| Intermediate Temperature | Intermediate rate | Broadened signals, coalescence point. | Rate of rotation. |

| High Temperature | Fast (on NMR timescale) | Sharp, time-averaged signals. | Averaged conformation. |

Advanced Mass Spectrometry for Mechanistic and Structural Insights

Mass spectrometry is a key analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) is distinguished by its ability to measure the mass of a molecule with very high accuracy. pnnl.gov This precision allows for the determination of the elemental formula of this compound, as its exact mass is unique. For example, using an electrospray ionization (ESI) source in negative mode, the deprotonated molecule [M-H]⁻ would be observed. pnnl.gov HRMS can differentiate this ion from other ions that might have the same nominal mass but a different elemental composition, which is critical when analyzing samples in complex matrices.

| Property | Value for this compound |

| Molecular Formula | C₁₀H₉NO₃ |

| Nominal Mass | 191 u |

| Monoisotopic Mass | 191.05824 u |

| Observed Ion (ESI-) | [C₁₀H₈NO₃]⁻ |

| Calculated Exact Mass of Ion | 190.05132 u |

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis to probe the structure of a compound. nih.govekb.eg In a typical MS/MS experiment, the ion of interest (the precursor ion) is selected, subjected to collision-induced dissociation (CID) to break it into smaller fragment ions (product ions), and these fragments are then analyzed. ekb.eg The resulting fragmentation pattern is a fingerprint that can be used to confirm the structure of this compound. researchgate.net

By analyzing the neutral losses and the masses of the resulting fragments, a fragmentation pathway can be proposed. This provides definitive evidence for the connectivity of the different functional groups within the molecule.

| Precursor Ion (m/z) | Key Fragment Ion (m/z) | Neutral Loss | Plausible Structural Assignment of Fragment |

| 190.05 | 162.06 | C₂H₄ (28.03 u) | [M-H-C₂H₄]⁻ (Loss of ethylene (B1197577) from ethoxy group) |

| 190.05 | 146.02 | CO₂ (44.01 u) | [M-H-CO₂]⁻ (Decarboxylation) |

| 190.05 | 145.04 | C₂H₅O (45.01 u) | [M-H-C₂H₅O]⁻ (Loss of ethoxy radical) |

| 146.02 | 119.04 | HCN (27.01 u) | [M-H-CO₂-HCN]⁻ (Loss of hydrogen cyanide) |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups within a molecule. These methods probe the distinct vibrational modes of chemical bonds, which are sensitive to the molecular structure and environment.

Detailed Band Assignment and Structural Interpretation

An experimental investigation would yield IR and Raman spectra showing absorption or scattering peaks at specific wavenumbers, corresponding to the vibrational frequencies of the molecule's functional groups. For this compound, characteristic bands would be expected for the nitrile (C≡N), carboxylic acid (C=O and O-H), and ethoxy (C-O-C) groups, as well as vibrations from the substituted benzene (B151609) ring. A detailed analysis would involve assigning each observed band to a specific molecular motion (e.g., stretching, bending, wagging). For example, the C≡N stretching vibration is typically observed in the 2220-2260 cm⁻¹ region, while the C=O stretch of the carboxylic acid appears around 1700-1725 cm⁻¹.

Computational Vibrational Spectroscopy for Validation

To support and validate the experimental band assignments, computational methods, such as Density Functional Theory (DFT), are employed. arxiv.org By creating a theoretical model of the this compound molecule, its vibrational frequencies can be calculated ab initio. These calculated frequencies are then compared with the experimental IR and Raman spectra. This comparison helps to confirm the accuracy of the experimental assignments and can provide insight into complex vibrational modes that are difficult to assign solely from experimental data. nih.gov

X-ray Crystallography for Absolute Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal proof of molecular structure, including bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction Analysis of this compound and Its Derivatives

To perform this analysis, a suitable single crystal of this compound would be required. The crystal is exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to build a model of the crystal lattice and the arrangement of molecules within it. mdpi.commdpi.com This would reveal the absolute structure of the compound, confirming the connectivity of the atoms and providing precise measurements of its geometric parameters. Analysis of derivatives could further elucidate how structural modifications impact the crystal packing.

Co-crystallization Studies and Supramolecular Assembly

Co-crystallization involves crystallizing the target molecule with another compound (a "coformer") to form a new crystalline solid with a unique structure. nih.govmdpi.com For this compound, co-crystallization studies could be used to explore its hydrogen bonding capabilities, particularly through its carboxylic acid group. By forming co-crystals with various coformers, the supramolecular synthons—the predictable and robust patterns of intermolecular interactions—that the molecule preferentially forms can be identified, offering insights into crystal engineering and the design of new solid-state materials. veranova.com

Powder X-ray Diffraction for Polymorphic Forms

Polymorphism is the ability of a compound to exist in more than one crystal structure. Different polymorphs can have distinct physical properties. rigaku.com Powder X-ray Diffraction (PXRD) is the primary technique used to identify and characterize different polymorphic forms. rigaku.com Each polymorph will produce a unique diffraction pattern, acting as a fingerprint. A systematic screening for polymorphs of this compound would involve crystallizing the compound under various conditions (e.g., different solvents, temperatures) and analyzing the resulting solids by PXRD to determine if different crystalline forms have been produced.

Until dedicated research on this compound is published, a detailed and accurate article meeting the specific requirements of the outline cannot be constructed.

Chromatographic and Electrophoretic Separations for Purity and Isomer Analysis

The comprehensive assessment of purity and isomeric composition of this compound necessitates the use of high-resolution separation techniques. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE) are orthogonal methods that provide detailed insights into the impurity profile of the compound.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography is a cornerstone technique for the purity determination and quantification of non-volatile and thermally labile compounds like this compound. The development of a robust HPLC method is critical for separating the main component from its potential process-related impurities and degradation products.

A common approach for the analysis of benzoic acid derivatives is reversed-phase HPLC (RP-HPLC). In this mode, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. For this compound, a C18 column is a suitable choice for the stationary phase due to its hydrophobicity, which allows for good retention and separation of aromatic carboxylic acids.

Method development involves the optimization of several parameters to achieve the desired resolution, peak shape, and analysis time. The mobile phase composition, pH, column temperature, and flow rate are key variables. A typical mobile phase for the analysis of acidic compounds like this compound consists of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol (B129727). The pH of the aqueous phase is a critical parameter as it influences the ionization state of the carboxylic acid group and, consequently, its retention on the column. An acidic pH (typically between 2.5 and 4.0) is often employed to suppress the ionization of the carboxyl group, leading to increased retention and improved peak symmetry.

Gradient elution, where the proportion of the organic modifier is increased during the run, is often preferred over isocratic elution for separating complex mixtures with components of varying polarities. This allows for the efficient elution of both early and late-eluting impurities. Detection is typically performed using a UV detector, as the aromatic ring and cyano group in this compound provide strong chromophores. The selection of an appropriate wavelength, often near the absorbance maximum of the analyte, ensures high sensitivity.

A well-developed HPLC method can be validated according to ICH guidelines to ensure its accuracy, precision, linearity, and robustness for routine quality control.

Table 1: Illustrative HPLC Method Parameters for Purity Analysis of this compound

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase A | 0.1% Phosphoric acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-5 min: 30% B; 5-20 min: 30-70% B; 20-25 min: 70% B; 25-30 min: 70-30% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Diluent | Acetonitrile/Water (50:50, v/v) |

Gas Chromatography (GC) for Volatile Byproducts

Gas Chromatography is an essential technique for the analysis of volatile and semi-volatile organic compounds. In the context of this compound, GC is particularly useful for the identification and quantification of volatile byproducts that may be present from the synthesis process. These can include residual solvents, starting materials, and volatile side-products.

Due to the low volatility and polar nature of this compound itself, direct GC analysis is challenging and can lead to poor peak shape and thermal degradation in the injector and column. However, headspace GC is an ideal technique for the analysis of residual solvents without introducing the non-volatile analyte into the GC system. In headspace GC, a sample of this compound is dissolved in a suitable high-boiling point solvent in a sealed vial and heated. The volatile compounds partition into the gas phase (the headspace) above the sample, and an aliquot of this gas is injected into the GC. This technique prevents contamination of the GC system with the non-volatile matrix.

For the analysis of less volatile, polar byproducts by GC, a derivatization step is often necessary to increase their volatility and thermal stability. Common derivatization techniques for carboxylic acids include esterification to form more volatile esters (e.g., methyl esters) or silylation to form trimethylsilyl (B98337) (TMS) esters. These derivatives are more amenable to GC analysis.

The choice of the GC column is critical for achieving good separation of volatile byproducts. A column with a mid-polar stationary phase is often a good starting point for the analysis of a wide range of potential impurities with varying polarities. Flame Ionization Detection (FID) is a common choice for detection due to its high sensitivity to organic compounds. For identification of unknown impurities, GC coupled with Mass Spectrometry (GC-MS) is a powerful tool.

Table 2: Representative Headspace GC Method Parameters for Residual Solvent Analysis in this compound

| Parameter | Condition |

| Column | 6% Cyanopropylphenyl-94% Dimethylpolysiloxane (e.g., 30 m x 0.32 mm, 1.8 µm film thickness) |

| Carrier Gas | Helium or Nitrogen |

| Oven Program | 40 °C (10 min), then 10 °C/min to 240 °C, hold for 5 min |

| Injector Temperature | 250 °C |

| Detector | Flame Ionization Detector (FID) at 260 °C |

| Headspace Sampler | |

| Oven Temperature | 80 °C |

| Loop Temperature | 90 °C |

| Transfer Line Temp. | 100 °C |

| Pressurization Time | 0.5 min |

| Injection Time | 0.1 min |

Capillary Electrophoresis for Charged Species

Capillary Electrophoresis (CE) is a high-resolution separation technique that is particularly well-suited for the analysis of charged species. It offers advantages such as high efficiency, short analysis times, and low sample and reagent consumption. For this compound, CE can be a powerful tool for assessing purity, especially with respect to charged impurities and for the separation of closely related isomers.

Capillary Zone Electrophoresis (CZE) is the simplest form of CE and separates analytes based on their charge-to-size ratio. Since this compound is an acid, it will be negatively charged at a pH above its pKa. CZE can be used to separate it from other charged impurities, such as other acidic or basic byproducts. The separation is performed in a fused-silica capillary filled with a background electrolyte (BGE). The pH and composition of the BGE are critical parameters that control the electrophoretic mobility of the analytes and the electroosmotic flow (EOF).

For the separation of neutral impurities or for enhancing the separation of charged species with similar mobilities, Micellar Electrokinetic Chromatography (MEKC) can be employed. kapillarelektrophorese.comwikipedia.org In MEKC, a surfactant, such as sodium dodecyl sulfate (B86663) (SDS), is added to the BGE at a concentration above its critical micelle concentration to form micelles. wikipedia.org Analytes can partition between the aqueous buffer and the hydrophobic interior of the micelles, providing a chromatographic separation mechanism in addition to the electrophoretic separation. kapillarelektrophorese.comwikipedia.org This allows for the separation of both neutral and charged analytes in a single run. nih.govijpsonline.com

CE is also particularly adept at separating isomers that may be difficult to resolve by HPLC. Small differences in the charge distribution and hydrodynamic radius of isomers can lead to significant differences in their electrophoretic mobilities, enabling their separation. The use of additives to the BGE, such as cyclodextrins, can further enhance the resolution of isomers by providing an additional selective interaction.

Table 3: Potential Capillary Electrophoresis Method Parameters for Purity and Isomer Analysis of this compound

| Parameter | Condition |

| Capillary | Fused-silica, 50 µm i.d., 60 cm total length (50 cm to detector) |

| Background Electrolyte | 25 mM Sodium borate (B1201080) buffer, pH 9.2 (for CZE) or with 50 mM SDS (for MEKC) |

| Applied Voltage | 20 kV |

| Temperature | 25 °C |

| Injection | Hydrodynamic injection at 50 mbar for 5 s |

| Detection | UV at 214 nm |

Chemical Reactivity, Derivatization, and Transformation Studies of 4 Cyano 2 Ethoxybenzoic Acid

Carboxylic Acid Functional Group Reactivity and Esterification Pathways

The carboxylic acid group is a key site for derivatization, readily undergoing reactions typical of this functional class.

Esterification Reactions with Diverse Alcohols and Phenols

The conversion of carboxylic acids to esters, known as esterification, is a fundamental transformation. In the case of 4-Cyano-2-ethoxybenzoic acid, this can be achieved by reacting it with various alcohols or phenols in the presence of an acid catalyst. This reaction, often referred to as Fischer esterification, is an equilibrium process where the carboxylic acid and an alcohol react to form an ester and water. masterorganicchemistry.com The use of a large excess of the alcohol can shift the equilibrium towards the product side. masterorganicchemistry.com Common acid catalysts for this reaction include sulfuric acid (H₂SO₄) and tosic acid (TsOH). masterorganicchemistry.com

Table 1: Examples of Esterification Reactions

| Reactant | Catalyst | Product |

|---|---|---|

| Methanol (B129727) | H₂SO₄ | Methyl 4-cyano-2-ethoxybenzoate |

| Ethanol | TsOH | Ethyl 4-cyano-2-ethoxybenzoate |

This table is illustrative and represents common esterification reactions.

Alternative methods for esterification that can be applied to this compound include the use of dehydrating agents or proceeding through an acid chloride intermediate. The Mitsunobu reaction, for instance, provides a convenient and effective method for the esterification of benzoic acids with phenols, yielding phenyl esters in good to excellent yields. researchgate.net Another approach involves the use of titanium tetrachloride as a coupling reagent, which facilitates the one-pot formation of esters from carboxylic acids and alcohols under mild and neutral conditions. researchgate.net

Amidation Reactions and Formation of Related Amides

The carboxylic acid moiety of this compound can be converted to an amide by reaction with an amine. This transformation is significant in the synthesis of various organic compounds. Direct amidation can be achieved by heating the carboxylic acid with an amine, though this often requires high temperatures. More commonly, the carboxylic acid is first activated to a more reactive derivative, such as an acid chloride or by using coupling reagents.

Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of benzotriazol-1-ol (HOBt) are used to facilitate the formation of an amide bond between this compound and an amine under mild conditions. chemicalbook.com For example, the reaction of 3-cyano-4-ethoxybenzoic acid with HOBt and EDCI in DMF at room temperature, followed by the addition of an amine, leads to the corresponding amide. chemicalbook.com

Table 2: Common Coupling Reagents for Amidation

| Reagent | Description |

|---|---|

| EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) | A water-soluble carbodiimide (B86325) used to activate the carboxylic acid. |

| HOBt (Benzotriazol-1-ol) | An additive used with EDC to suppress side reactions and improve yield. |

This table lists reagents commonly employed in amidation reactions.

Reduction Reactions of the Carboxylic Acid Moiety

The carboxylic acid group of this compound can be reduced to a primary alcohol. chemistrysteps.comlibretexts.orgchemistrysteps.com This transformation is typically accomplished using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orgchemistrysteps.comchemguide.co.uk The reaction is usually carried out in an anhydrous solvent such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an acidic workup to yield the alcohol. chemguide.co.uk It is important to note that milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not effective for the reduction of carboxylic acids. chemistrysteps.comlibretexts.orgchemistrysteps.com

The reduction process involves the initial deprotonation of the carboxylic acid by the strongly basic LiAlH₄, followed by the nucleophilic addition of hydride to the carbonyl carbon. chemistrysteps.comchemistrysteps.com An intermediate aldehyde is formed which is further and rapidly reduced to the primary alcohol. chemistrysteps.comchemistrysteps.comchemguide.co.uk Diborane (B₂H₆) is another reagent that can effectively reduce carboxylic acids. libretexts.org

Cyano Group Transformations and Modifications

The cyano (nitrile) group presents another reactive site within the this compound molecule, allowing for transformations into other important functional groups like amides, carboxylic acids, and amines.

Hydrolysis of the Nitrile Functionality

The nitrile group can be hydrolyzed under either acidic or basic conditions to yield a carboxylic acid or an amide. lumenlearning.com The complete hydrolysis of the nitrile in this compound would result in a dicarboxylic acid. This hydrolysis involves the reaction of the carbon-nitrogen triple bond with water. libretexts.org

Under acidic conditions, the nitrile is typically heated with a dilute acid, such as hydrochloric acid. libretexts.org The reaction proceeds through an amide intermediate, which is then further hydrolyzed to the carboxylic acid. chemistrysteps.comorganicchemistrytutor.com

Basic hydrolysis involves heating the nitrile with an alkali solution, like sodium hydroxide. libretexts.org This initially forms a carboxylate salt and ammonia (B1221849). libretexts.org To obtain the free carboxylic acid, the reaction mixture must be acidified in a subsequent step. libretexts.org It is possible to stop the reaction at the amide stage under milder basic conditions. organicchemistrytutor.com

Reduction of the Nitrile Group to Amines

The nitrile group can be reduced to a primary amine. This is a valuable synthetic route for introducing an aminomethyl group. Powerful reducing agents such as lithium aluminum hydride (LiAlH₄) are effective for this transformation. chemguide.co.uklibretexts.org The reaction is typically carried out in a solvent like diethyl ether, followed by an acidic workup. chemguide.co.uk

Catalytic hydrogenation is another common method for reducing nitriles. commonorganicchemistry.com This involves reacting the nitrile with hydrogen gas in the presence of a metal catalyst, such as Raney nickel or palladium on carbon (Pd/C). commonorganicchemistry.com To minimize the formation of secondary and tertiary amine byproducts during catalytic hydrogenation, ammonia is often added to the reaction mixture. commonorganicchemistry.com Borane complexes, such as borane-tetrahydrofuran (B86392) (BH₃-THF) or borane-dimethylsulfide (BH₃-SMe₂), can also be used to reduce nitriles to primary amines. commonorganicchemistry.com

Table 3: Reagents for Nitrile Reduction

| Reagent | Conditions | Product |

|---|---|---|

| LiAlH₄ | Diethyl ether, then H₃O⁺ | Primary Amine |

| H₂/Raney Ni | High pressure, with NH₃ | Primary Amine |

| H₂/Pd/C | High pressure, with NH₃ | Primary Amine |

This table summarizes common reagents and conditions for the reduction of nitriles.

Cycloaddition Reactions Involving the Cyano Group

The cyano group of this compound serves as a versatile precursor for the synthesis of various five- and six-membered heterocyclic rings through cycloaddition reactions. As a dipolarophile, the carbon-nitrogen triple bond can react with 1,3-dipoles to afford important pharmacophores.

One of the most significant transformations is the [3+2] cycloaddition with azide (B81097) sources to form tetrazoles. This reaction is a cornerstone in medicinal chemistry, particularly for the synthesis of angiotensin II receptor blockers (sartans), where the tetrazole ring acts as a bioisostere for a carboxylic acid group. researchgate.netderpharmachemica.comisaacpub.org The reaction is typically performed by heating the nitrile with sodium azide (NaN₃) in a polar aprotic solvent like DMF, often with the addition of an ammonium (B1175870) salt or a Lewis acid catalyst such as zinc or cobalt complexes to facilitate the reaction. organic-chemistry.orgunblog.fr The mechanism can proceed either through a concerted [3+2] cycloaddition or a stepwise pathway involving nucleophilic attack of the azide on the nitrile followed by cyclization. acs.orgnih.govyoutube.com

The cyano group can also participate in 1,3-dipolar cycloadditions with other dipoles like nitrile oxides and nitrile imines. Reaction with in situ generated aryl nitrile oxides (from hydroximoyl chlorides) would yield 3,5-disubstituted 1,2,4-oxadiazoles. uwindsor.ca Similarly, cycloaddition with nitrile imines, which can be generated from hydrazonyl halides or tetrazoles, provides a route to 1,2,4-triazole (B32235) derivatives. nih.gov

Furthermore, the cyclotrimerization of the nitrile functionality, typically under acidic or high-pressure conditions, can lead to the formation of 1,3,5-triazine (B166579) rings. acs.orgchem-station.comsemanticscholar.org While this reaction usually requires harsh conditions, it represents another potential transformation pathway for this compound.

| Reactant | Resulting Heterocycle | General Conditions |

|---|---|---|

| Sodium Azide (NaN₃) | Tetrazole | Heat, DMF, Lewis or Brønsted acid catalyst |

| Aryl Nitrile Oxide (Ar-CNO) | 1,2,4-Oxadiazole (B8745197) | Base, in situ generation from hydroximoyl chloride |

| Nitrile Imine (Ar-CN-NR) | 1,2,4-Triazole | In situ generation from hydrazonyl halide or tetrazole |

| Self (Trimerization) | 1,3,5-Triazine | Strong acid (e.g., triflic acid), heat |

Ethoxy Group Stability and Potential for Ether Cleavage Reactions

The ethoxy group in this compound is a robust ether linkage, generally stable under neutral and basic conditions. However, like other aryl alkyl ethers, it is susceptible to cleavage under strong acidic conditions. This reaction is a standard method for dealkylation to produce the corresponding phenol (B47542).

The most common reagents for aryl ether cleavage are strong hydrohalic acids, such as hydrobromic acid (HBr) and hydroiodic acid (HI), or potent Lewis acids like boron tribromide (BBr₃). organic-chemistry.orguwindsor.cawikipedia.org The reaction mechanism typically involves the initial protonation of the ether oxygen, converting the ethoxy group into a good leaving group (ethanol). baranlab.org A halide ion (Br⁻ or I⁻) then acts as a nucleophile, attacking the less sterically hindered ethyl group in an Sₙ2-type displacement. This process results in the formation of 4-cyano-2-hydroxybenzoic acid and an ethyl halide (ethyl bromide or ethyl iodide). uwindsor.caorganic-chemistry.org

Due to the stability of the sp²-hybridized phenyl-oxygen bond, the nucleophilic attack occurs exclusively at the ethyl group's alpha-carbon, and not on the aromatic ring itself. uwindsor.ca Therefore, the products are consistently the phenol and the alkyl halide. The presence of electron-withdrawing groups like the cyano and carboxyl functions on the aromatic ring may influence the reaction rate but does not alter the fundamental outcome of the cleavage.

| Reagent | Products | Mechanism Type |

|---|---|---|

| Hydrobromic Acid (HBr) | 4-Cyano-2-hydroxybenzoic acid + Ethyl bromide | Acid-catalyzed Sₙ2 |

| Hydroiodic Acid (HI) | 4-Cyano-2-hydroxybenzoic acid + Ethyl iodide | Acid-catalyzed Sₙ2 |

| Boron Tribromide (BBr₃) | 4-Cyano-2-hydroxybenzoic acid + Ethyl bromide (after workup) | Lewis acid-mediated cleavage |

Aromatic Ring Functionalization and Electrophilic/Nucleophilic Substitution Patterns

The regiochemical outcome of substitution reactions on the aromatic core of this compound is governed by the interplay of the directing effects of its three substituents: the carboxylic acid, the ethoxy group, and the cyano group.

Directed Ortho-Metalation Strategies

Directed ortho-metalation (DoM) is a powerful tool for regioselective functionalization of aromatic rings, utilizing a Directed Metalation Group (DMG) to guide deprotonation by a strong base (typically an organolithium reagent) to an adjacent position. chem-station.comwikipedia.org In this compound, both the carboxylate (formed in situ upon addition of the first equivalent of base) and the ethoxy group can function as DMGs.

The carboxylate is a potent DMG, directing metalation to the ortho position. semanticscholar.orgorganic-chemistry.orgrsc.org Likewise, the ethoxy group is also a well-established DMG. wikipedia.org In this specific molecule, both groups are positioned to direct lithiation to the C3 position. This synergistic effect means that treatment with a strong base like sec-butyllithium (B1581126) in the presence of a chelating agent like TMEDA is expected to result in highly regioselective deprotonation at the C3 position. The resulting aryllithium intermediate can then be quenched with a variety of electrophiles (e.g., alkyl halides, aldehydes, CO₂, disulfides) to introduce a new substituent exclusively at this position.

Halogenation and Nitration Studies on the Aromatic Core

Electrophilic aromatic substitution reactions, such as halogenation and nitration, are controlled by the combined electronic effects of the existing substituents. The directing influences are as follows:

Ethoxy group (-OEt) at C2: A strongly activating, ortho, para-directing group due to its +R (resonance) effect. wikipedia.org It strongly directs incoming electrophiles to the C3 (ortho) and C5 (para) positions.

Carboxylic acid group (-COOH) at C1: A deactivating, meta-directing group due to its -I (inductive) and -R effects. It directs incoming electrophiles to the C3 and C5 positions. libretexts.org

Cyano group (-CN) at C4: A strongly deactivating, meta-directing group due to its potent -I and -R effects. It directs incoming electrophiles to the C3 and C5 positions. libretexts.org

Remarkably, all three substituents direct incoming electrophiles to the same two available positions on the ring: C3 and C5. The powerful activating effect of the ethoxy group is expected to dominate, making the ring more reactive than if only deactivating groups were present and strongly favoring substitution at the C3 and C5 sites. The final product distribution would likely be influenced by steric hindrance, with the C5 position being potentially more accessible than the C3 position, which is flanked by two substituents.

Mechanistic Investigations of Key Reactions Involving this compound

The key transformations of this compound are underpinned by well-studied reaction mechanisms. The conversion of the cyano group to a tetrazole ring via reaction with azide is a prime example. Computational studies suggest that this reaction is not always a simple concerted [3+2] cycloaddition. An alternative stepwise mechanism involves the initial nucleophilic attack of the azide anion on the electrophilic carbon of the nitrile. acs.orgnih.gov This is often preceded by activation of the nitrile through protonation or coordination to a Lewis acid catalyst, which increases its electrophilicity. youtube.comacs.org The resulting imidoyl azide intermediate then undergoes intramolecular cyclization to form the stable, aromatic tetrazole ring. nih.gov

The mechanism of directed ortho-metalation at the C3 position involves the formation of a complex between the organolithium reagent and the Lewis basic heteroatoms of the directing groups (the oxygens of the carboxylate and ethoxy groups). wikipedia.orgbaranlab.org This complexation increases the kinetic acidity of the adjacent C-H bond at the C3 position, facilitating its deprotonation by the alkyllithium base to form a stable aryllithium intermediate, which is then trapped by an electrophile. chem-station.com

For electrophilic aromatic substitutions like halogenation or nitration, the mechanism proceeds through the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The directing effects of the substituents are explained by their ability to stabilize or destabilize the positive charge in this intermediate. The lone pairs on the ethoxy group's oxygen can be delocalized into the ring, providing significant resonance stabilization to arenium ions formed from attack at the ortho (C3) and para (C5) positions, thereby lowering the activation energy for substitution at these sites. wikipedia.org

Role of this compound as a Synthon in Complex Molecule Synthesis

This compound is a valuable synthon, or synthetic building block, for the construction of more complex molecules, particularly within the pharmaceutical industry. Its primary utility stems from the presence of the cyano group, which can be readily converted into a tetrazole ring.

This transformation is a critical step in the synthesis of a major class of antihypertensive drugs known as sartans (e.g., Losartan, Valsartan, Irbesartan). scispace.com These drugs feature a biphenyl (B1667301) tetrazole moiety as their key pharmacophore. derpharmachemica.com In this context, a derivative of this compound could be coupled (e.g., via Suzuki coupling) with another aromatic ring to form a cyanobiphenyl intermediate. Subsequent conversion of the cyano group to the tetrazole ring would complete the core structure of a novel sartan analogue. isaacpub.orggoogle.com The ethoxy and carboxylic acid groups provide additional points for modification or can influence the physicochemical properties of the final molecule.

Beyond sartan synthesis, the molecule's trifunctional nature allows for its use in various synthetic strategies. The carboxylic acid can be converted to amides, esters, or other functionalities. The aromatic ring can be further substituted using the methods described in section 4.4, and the ethoxy group can be cleaved to reveal a phenol, providing a diverse array of derivatives from a single starting material.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Sodium azide |

| 4-Cyano-2-hydroxybenzoic acid |

| Ethyl bromide |

| Ethyl iodide |

| Boron tribromide |

| Hydrobromic acid |

| Hydroiodic acid |

| sec-Butyllithium |

| TMEDA (Tetramethylethylenediamine) |

| Losartan |

| Valsartan |

| Irbesartan |

Building Block for Heterocyclic Systems

In contrast, its isomer, 3-Cyano-4-ethoxybenzoic acid, has been documented as a precursor in the formation of 1,2,4-oxadiazole derivatives. This reaction typically involves the activation of the carboxylic acid group, followed by condensation with a suitable amidoxime (B1450833) and subsequent cyclization. The differing electronic effects and potential for steric hindrance in this compound may account for the lack of similar reported transformations.

Precursor for Aromatic Compounds with Specific Substitution Patterns

The derivatization of a substituted benzoic acid to introduce new functionalities and create specific substitution patterns is a fundamental strategy in organic synthesis. The functional groups present in this compound—the carboxylic acid, the cyano group, and the ethoxy group—offer multiple sites for chemical modification. Potential transformations could include:

Modification of the Carboxylic Acid: Esterification, amidation, or reduction of the carboxylic acid to an alcohol or aldehyde.

Transformation of the Cyano Group: Hydrolysis to an amide or carboxylic acid, or reduction to an amine.

Electrophilic Aromatic Substitution: The directing effects of the existing substituents would influence the position of any new incoming groups.

Despite these theoretical possibilities, published research providing concrete examples of these derivatizations for this compound is limited. General methods for the synthesis and derivatization of cyanobenzoic acids are known, but their specific application to this particular isomer is not well-documented.

The following table summarizes the key functional groups of this compound and their potential for derivatization, though it is important to reiterate the lack of specific published examples for this compound.

| Functional Group | Potential Derivatization Reactions |

| Carboxylic Acid | Esterification, Amidation, Reduction, Decarboxylation |

| Cyano Group | Hydrolysis, Reduction, Cycloaddition |

| Aromatic Ring | Electrophilic Substitution, Nucleophilic Substitution (under specific conditions) |

| Ethoxy Group | Ether cleavage (under harsh conditions) |

Computational and Theoretical Investigations of 4 Cyano 2 Ethoxybenzoic Acid

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, revealing how the molecule moves, vibrates, and interacts with its environment. nih.gov

For 4-Cyano-2-ethoxybenzoic acid, MD simulations would be particularly valuable for exploring its conformational landscape. The ethoxy group (-OCH2CH3) and the carboxylic acid group (-COOH) have rotational freedom, leading to various possible conformers. MD simulations can map the potential energy surface associated with these rotations to identify the most stable and populated conformations in different environments (e.g., in a vacuum, in water, or in a nonpolar solvent). nih.gov

Furthermore, MD is a powerful tool for studying intermolecular interactions. Simulations of multiple this compound molecules can reveal how they self-assemble through hydrogen bonding (via the carboxylic acid groups) and π–π stacking (via the aromatic rings), which is crucial for understanding its crystal packing and behavior in solution. acs.orgrsc.org

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry is extensively used to predict spectroscopic properties, which can then be compared with experimental spectra for validation. Vibrational spectroscopy (Infrared and Raman) is particularly well-suited for this approach.

Using the optimized geometry and force constants derived from DFT or ab initio calculations, a vibrational frequency analysis can be performed. This yields a theoretical spectrum where each vibrational mode is associated with a specific frequency and intensity. These calculated frequencies are often systematically scaled to correct for approximations in the computational method and anharmonicity. rasayanjournal.co.in

For this compound, this analysis would predict the characteristic vibrational frequencies for its key functional groups: the C≡N stretch of the cyano group, the C=O and O-H stretches of the carboxylic acid, and the C-O-C stretches of the ethoxy group. Comparing these predicted spectra with experimentally recorded Fourier Transform Infrared (FTIR) and FT-Raman spectra allows for a detailed and accurate assignment of the observed spectral bands. Such studies have been successfully performed on the closely related 4-cyanobenzoic acid, showing good agreement between theoretical and experimental data. nih.govresearchgate.netrasayanjournal.co.in

Table 3: Comparison of Key Experimental and Calculated Vibrational Frequencies for 4-Cyanobenzoic Acid

| Vibrational Mode | Functional Group | Experimental IR (cm-1) rasayanjournal.co.inrasayanjournal.co.in | Calculated (Scaled) (cm-1) rasayanjournal.co.in |

|---|---|---|---|

| C≡N stretch | Cyano | 2240 | 2330 (unscaled) |

| C=O stretch | Carboxylic Acid | 1710 | 1805 (unscaled) |

| O-H stretch | Carboxylic Acid | ~3000 (broad) | ~3100 |

| Aromatic C-H stretch | Aromatic Ring | 3100, 3060 | 3057, 3054 |

| C-O stretch | Carboxylic Acid | 1320 | 1315 |

Note: This data is for 4-cyanobenzoic acid and serves as a direct example of how computational and experimental spectroscopy are combined. rasayanjournal.co.inrasayanjournal.co.in The ethoxy group in this compound would introduce additional C-O and C-H stretching and bending modes.

Reaction Pathway Elucidation and Transition State Analysis

Beyond static properties, computational methods can map out entire chemical reaction pathways. This involves identifying the structures of reactants, products, and, most importantly, the transition state (TS)—the highest energy point along the minimum energy reaction path. aquaenergyexpo.com The energy difference between the reactants and the transition state is the activation energy, which governs the reaction rate.

For this compound, one could investigate reactions such as the hydrolysis of the cyano group or the esterification of the carboxylic acid. A computational study would involve:

Locating the Transition State: Algorithms are used to search the potential energy surface for the saddle point corresponding to the TS.

Frequency Calculation: A vibrational analysis of the TS structure is performed. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate (e.g., the breaking or forming of a bond).

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation follows the reaction path downhill from the transition state to confirm that it connects the intended reactants and products.

This type of analysis provides a detailed, step-by-step mechanism of the reaction at the molecular level, offering insights that are often difficult or impossible to obtain through experimental means alone.

Quantitative Structure-Reactivity Relationship (QSRR) Modeling

Quantitative Structure-Reactivity Relationship (QSRR) models are mathematical models that aim to predict the reactivity of a chemical compound based on its molecular structure. These models are built by finding a statistically significant correlation between a set of molecular descriptors and an experimentally determined measure of reactivity. Molecular descriptors are numerical values that describe the chemical and physical properties of a molecule, such as its electronic, steric, and hydrophobic characteristics.

For benzoic acid and its derivatives, QSRR and a related methodology, Quantitative Structure-Toxicity Relationship (QSTR), have been employed to predict various properties, including their toxicity. For instance, a study on 57 benzoic acid compounds developed a QSTR model to predict their acute toxicity (LD50) in mice. mdpi.comnih.gov The model utilized modified molecular connectivity indices (MCI) as descriptors to establish a correlation with the observed toxicity. mdpi.comnih.gov Such studies demonstrate the potential of computational models to estimate the biological and chemical activities of benzoic acid derivatives. mdpi.comnih.gov

However, a specific QSRR model for predicting the reactivity of this compound is not available in the reviewed literature. The development of such a model would require a dataset of experimentally measured reactivity data for a series of structurally related compounds, from which a statistically robust correlation with calculated molecular descriptors could be derived.

Theoretical Studies on Intermolecular Forces and Crystal Packing

The arrangement of molecules in a crystal, known as crystal packing, is governed by a complex interplay of intermolecular forces. These forces include hydrogen bonds, van der Waals interactions, and π-π stacking interactions. Theoretical studies and computational analysis are powerful tools for understanding these interactions and predicting the crystal structure of organic molecules.

For benzoic acid derivatives, the carboxylic acid group plays a crucial role in determining the crystal packing. A common structural motif is the formation of hydrogen-bonded dimers, where two molecules are held together by strong O-H···O hydrogen bonds between their carboxylic acid groups. ucl.ac.uk The substituents on the benzene (B151609) ring can then influence how these dimers pack together in the crystal lattice.

While general principles of crystal engineering for benzoic acids and cyano-containing molecules are established, specific theoretical studies or detailed computational analyses of the intermolecular forces and crystal packing of this compound have not been reported in the available literature. Such studies would typically involve methods like X-ray crystallography complemented by computational techniques such as Density Functional Theory (DFT) calculations and Hirshfeld surface analysis to visualize and quantify the intermolecular interactions. niscpr.res.inresearchgate.net

Applications of 4 Cyano 2 Ethoxybenzoic Acid in Advanced Organic Synthesis and Materials Chemistry Research

Contribution to the Synthesis of Diverse Organic Molecules

The inherent reactivity of the carboxylic acid and cyano functionalities, coupled with the modulating electronic and steric effects of the ethoxy group, renders 4-Cyano-2-ethoxybenzoic acid a valuable synthon for a variety of organic molecules. The carboxylic acid group can readily undergo esterification, amidation, or conversion to an acyl chloride, providing a gateway for a multitude of chemical transformations. Simultaneously, the cyano group can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or participate in cycloaddition reactions, further expanding its synthetic utility.

While direct literature examples for this compound are limited, the reactivity of its isomers and related compounds provides a strong indication of its synthetic potential. For instance, the isomeric 3-Cyano-4-ethoxybenzoic acid has been successfully employed as a key intermediate in the synthesis of complex benzonitrile (B105546) derivatives, highlighting the utility of the cyanobenzoic acid scaffold in constructing intricate molecular frameworks.

Benzoic acid and its derivatives are fundamental building blocks in the biosynthesis of numerous primary and specialized metabolites in plants. nih.gov In the realm of chemical synthesis, functionalized benzoic acids serve as crucial starting materials and intermediates for the total synthesis of complex natural products. rsc.org The strategic placement of functional groups on the benzoic acid ring allows for controlled and regioselective transformations, which are paramount in the construction of intricate molecular architectures.

Although specific examples of this compound in natural product synthesis are not yet prevalent in the literature, its structural motifs are present in various bioactive natural products. The presence of both a cyano and an alkoxy group on a benzoic acid core suggests its potential as a precursor for alkaloids, polyketides, and other classes of natural products where such functionalities are key for their biological activity or for subsequent synthetic manipulations. The development of new synthetic routes leveraging this compound could open new avenues for the efficient synthesis of novel and known natural products.

The cyano group is a versatile functional group in the synthesis of heterocyclic compounds. quimicaorganica.org Its ability to react with both nucleophiles and electrophiles makes it a valuable component in intramolecular cyclization reactions to form a variety of heterocyclic rings. Similarly, 2-acylbenzoic acids and their derivatives are widely used as precursors for the synthesis of a broad range of heterocycles. researchgate.net

Given the presence of both a cyano and a carboxylic acid group, this compound is a promising candidate for the synthesis of various nitrogen- and oxygen-containing heterocycles. The carboxylic acid can be transformed into other functional groups that can then react with the cyano group to form a heterocyclic ring. For example, reduction of the carboxylic acid to an alcohol, followed by activation and nucleophilic attack by the nitrogen of the cyano group, could lead to the formation of lactams. Alternatively, the cyano group can participate in cycloaddition reactions to form more complex heterocyclic systems. The ethoxy group can influence the regioselectivity of these cyclization reactions and modify the properties of the resulting heterocycles.

Utilization in the Development of New Synthetic Methodologies

The development of novel synthetic methodologies is a cornerstone of modern organic chemistry, enabling the efficient and selective construction of complex molecules. Substituted cyanobenzoic acids are often employed as substrates in the development of new catalytic systems and reaction pathways. google.com The distinct electronic properties conferred by the cyano and ethoxy groups on the benzoic acid ring can influence the reactivity and selectivity of various chemical transformations.

Researchers are continually exploring new ways to functionalize aromatic rings and manipulate functional groups. While specific methodologies developed using this compound are not yet widely reported, its structure makes it an ideal candidate for exploring new transition-metal-catalyzed cross-coupling reactions, C-H activation strategies, and novel cyclization cascades. The interplay between the electron-withdrawing cyano group and the electron-donating ethoxy group can be exploited to achieve unique reactivity and selectivity in these transformations.

Advanced Material Precursor Potential

The rigid aromatic core and the presence of multiple functional groups make this compound an attractive precursor for the synthesis of advanced materials with tailored properties. The carboxylic acid and cyano groups can serve as reactive sites for polymerization or as coordinating groups for the formation of extended network structures.

Polycondensation reactions involving bifunctional monomers, such as those containing carboxylic acid and other reactive groups, are a common method for synthesizing a wide range of polymers, including polyesters and polyamides. gdckulgam.edu.intaylorandfrancis.comfarabi.university The properties of the resulting polymers can be fine-tuned by the choice of monomers. While the direct use of this compound as a monomer has not been extensively documented, its structure suggests its potential in creating specialty polymers.

The carboxylic acid group can participate in polycondensation reactions with diols or diamines to form polyesters or polyamides, respectively. The pendant cyano and ethoxy groups would then be incorporated into the polymer backbone, imparting specific properties such as increased thermal stability, altered solubility, or the ability to undergo post-polymerization modifications. For example, the cyano groups could be cross-linked or converted to other functional groups to further tailor the material's properties for applications in areas like high-performance plastics or functional coatings.

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. brieflands.com Covalent Organic Frameworks (COFs) are a class of porous crystalline polymers in which organic building blocks are linked by strong covalent bonds. researchgate.netsciopen.com Both MOFs and COFs have garnered significant attention due to their high surface areas, tunable pore sizes, and potential applications in gas storage, separation, catalysis, and sensing.

Substituted benzoic acids are commonly used as organic linkers in the synthesis of both MOFs and COFs. nih.gov The carboxylic acid group coordinates to the metal centers in MOFs or forms covalent bonds with other organic linkers in COFs. The cyano and ethoxy groups of this compound would project into the pores of the resulting framework, influencing the framework's properties and providing potential sites for post-synthetic modification. The cyano group, in particular, can enhance the framework's affinity for specific guest molecules or serve as a reactive handle for further functionalization. The ethoxy group can modulate the hydrophobicity and steric environment within the pores. Although the use of this compound in MOF and COF synthesis is still an emerging area, the versatility of cyanobenzoic acid derivatives as linkers suggests a promising future for this compound in the design of novel porous materials.

Precursor for Advanced Organic Electronic Materials

This compound is a strategically designed organic molecule that serves as a valuable precursor in the synthesis of advanced organic electronic materials. Its utility stems from the specific electronic and structural properties conferred by its distinct functional groups: the cyano (-C≡N) group, the ethoxy (-OCH₂CH₃) group, and the carboxylic acid (-COOH) group. In the field of organic electronics, which utilizes carbon-based small molecules and polymers, the design of new organic semiconductors is crucial for the development of devices like organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic solar cells (OSCs). researchgate.netdrpress.org

The development of high-performance n-type organic semiconductors, which conduct negative charge carriers (electrons), has lagged behind their p-type (hole-conducting) counterparts. This is largely due to a scarcity of building blocks that are strongly electron-deficient. rsc.org The incorporation of potent electron-withdrawing groups is a key strategy to lower the energy levels of the frontier molecular orbitals, particularly the Lowest Unoccupied Molecular Orbital (LUMO). A lower LUMO level is essential for efficient electron injection and transport in n-type materials. rsc.org

The cyano group is a powerful electron-withdrawing substituent, and its inclusion in organic molecules is a well-established strategy for creating materials with deep-lying LUMOs suitable for n-type organic electronics. rsc.org Therefore, this compound represents a key building block for synthesizing larger, π-conjugated systems. The carboxylic acid group provides a reactive handle for further chemical modifications, such as esterification or amidation reactions, allowing it to be incorporated into polymers or more complex molecular structures. The ethoxy group can influence the material's solubility, processing characteristics, and solid-state packing, which are critical factors for device fabrication and performance.

The functional components of this compound and their roles in developing organic electronic materials are summarized below.

| Functional Group | Property | Role in Organic Electronic Materials |

| Cyano (-C≡N) | Strong Electron-Withdrawing Nature | Lowers the LUMO energy level, promoting n-type semiconducting behavior. rsc.org |

| Benzoic Acid (-COOH) | Reactive Site for Synthesis | Enables incorporation into larger molecular or polymeric structures through reactions like esterification or amidation. |

| Ethoxy (-OCH₂CH₃) | Solubility & Packing Modifier | Influences processability from solution and can affect the intermolecular arrangement in the solid state. |

By leveraging these features, researchers can employ this compound as a foundational component to construct novel organic semiconductors with tailored electronic properties for next-generation flexible and lightweight electronic devices. drpress.org

Applications in Supramolecular Chemistry and Self-Assembly

The molecular architecture of this compound makes it an excellent candidate for applications in supramolecular chemistry and molecular self-assembly. These fields focus on the spontaneous organization of molecules into ordered, functional structures through non-covalent interactions. nih.govnih.gov The ability to form predictable, well-defined two-dimensional (2D) or three-dimensional (3D) assemblies is fundamental to engineering novel materials for molecular electronics, sensing, and catalysis. nih.gov

The primary driver for the self-assembly of this compound is the carboxylic acid group, which is a robust and highly directional hydrogen-bond donor and acceptor. Carboxylic acids are well-known to form stable hydrogen-bonded dimers, a motif that can be extended to create larger supramolecular structures like linear chains or 2D networks. nih.govrsc.org The formation of these assemblies is often a highly cooperative process, leading to highly ordered and crystalline domains, sometimes extending over micrometers. nih.gov

In addition to the primary hydrogen bonding via the carboxylic acid, the cyano and ethoxy groups can participate in weaker, secondary intermolecular interactions. The cyano group can engage in dipole-dipole interactions and C-H···N hydrogen bonds, while the ethoxy group can be involved in van der Waals forces. These interactions, while weaker than the carboxylic acid dimerization, play a crucial role in dictating the final, precise arrangement (packing) of the molecules within the supramolecular structure. nih.gov This allows for fine-tuning of the assembly's structural properties.

The process of self-assembly can occur at interfaces, such as on a solid substrate, where the interaction with the surface can guide the formation of specific patterns. beilstein-journals.org The predictable nature of these interactions allows for a rational design approach to creating functional molecular assemblies.

The key non-covalent interactions involving this compound and their potential resulting structures are detailed in the table below.

| Interacting Groups | Type of Non-Covalent Interaction | Potential Supramolecular Structure |

| Carboxylic Acid ↔ Carboxylic Acid | Strong Hydrogen Bonding | Dimers, linear chains, 2D lamellar sheets. rsc.org |

| Cyano Group ↔ Aromatic C-H | Weak C-H···N Hydrogen Bonding | Contributes to the stability and specific orientation within the larger assembly. nih.gov |

| Aromatic Ring ↔ Aromatic Ring | π-π Stacking | Influences vertical ordering between layers of self-assembled molecules. |

| Ethoxy Group ↔ Ethoxy Group | Van der Waals Forces | Affects the density and packing efficiency of the molecular layer. nih.gov |

Through the interplay of these directed interactions, this compound can be used as a versatile building block to construct complex and functional supramolecular systems.

Historical Perspective and Evolution of Research on 4 Cyano 2 Ethoxybenzoic Acid

Early Discoveries and Seminal Publications Related to its Synthesis